5-Chloro-2-methylpyridin-4-OL
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Overview
Description
5-Chloro-2-methylpyridin-4-OL is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpyridin-4-OL typically involves the chlorination of 2-methylpyridin-4-OL. One common method includes the reaction of 2-methylpyridin-4-OL with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol at elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-methylpyridin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pigments. Its unique properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridin-4-OL
- 4-Chloro-2-methylpyridin-3-OL
- 5-Bromo-2-methylpyridin-4-OL
Uniqueness
5-Chloro-2-methylpyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring. The presence of both a chlorine atom and a methyl group at distinct positions imparts unique chemical and physical properties. This makes it distinct from other similar compounds and valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H6ClNO |
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Molecular Weight |
143.57 g/mol |
IUPAC Name |
5-chloro-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) |
InChI Key |
RPMOIHNGISPYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)Cl |
Origin of Product |
United States |
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